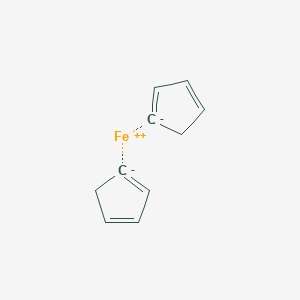

Iron,4-cyclopentadien-1-yl)-

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

102-54-5 |

|---|---|

Fórmula molecular |

C10H2Fe-8 |

Peso molecular |

177.97 g/mol |

Nombre IUPAC |

bis(cyclopenta-1,3-diene);iron(2+) |

InChI |

InChI=1S/2C5H.Fe/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |

Clave InChI |

NHMCPAQVYGMWBQ-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

Punto de ebullición |

480 °F at 760 mmHg (NTP, 1992) 249 °C 249Â °C 480 °F |

Color/Form |

Orange, crystalline solid Orange needles from methanol or ethanol |

melting_point |

343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173Â °C 343 °F |

Otros números CAS |

102-54-5 |

Descripción física |

Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |

Pictogramas |

Flammable; Irritant; Environmental Hazard |

Vida útil |

Unusually stable |

Solubilidad |

less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |

Sinónimos |

Bis(cyclopentadienyl)iron; Bis(η-cyclopentadienyl)iron; Bis(η5-cyclopentadienyl)iron; Catane TM; Di-2,4-cyclopentadien-1-yliron; Di-π-cyclopentadienyl Iron; Dicyclopentadienyliron; Ferrotsen; Iron Bis(cyclopentadienide); Iron Dicyclopentadienyl; bis( |

Presión de vapor |

0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40Â °C: 4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of the organometallic sandwich complex, (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. This compound, featuring a planar cyclobutadiene ring stabilized by coordination to an iron center, is a valuable building block in organometallic chemistry and has potential applications in catalysis and materials science. This document details the multi-step synthesis, including the preparation of a key precursor, (cyclobutadiene)iron tricarbonyl, and outlines the subsequent ligand exchange reaction to yield the final product.

Synthesis Overview

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is typically achieved through a two-step process. The first step involves the preparation of (cyclobutadiene)iron tricarbonyl from a readily available cyclobutene derivative. The second step is a ligand exchange reaction where the carbonyl ligands are displaced by a cyclopentadienyl group.

Caption: Overall synthetic pathway for (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron.

Experimental Protocols

Synthesis of (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl

The preparation of (cyclobutadiene)iron tricarbonyl is well-established and has been reliably reported in the chemical literature. The most common and convenient method involves the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.[1]

Reaction:

C₄H₄Cl₂ + Fe₂(CO)₉ → (C₄H₄)Fe(CO)₃ + 2 FeCl₂ + 6 CO

Materials and Equipment:

-

cis-3,4-Dichlorocyclobutene

-

Diiron nonacarbonyl (Fe₂(CO)₉)

-

Anhydrous benzene or other suitable inert solvent

-

Three-necked round-bottom flask

-

Condenser

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Inert atmosphere (nitrogen or argon) supply

-

Filtration apparatus (e.g., Büchner funnel with filter aid)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, a solution of cis-3,4-dichlorocyclobutene in anhydrous benzene is prepared under an inert atmosphere.

-

Diiron nonacarbonyl is added to the stirred solution.

-

The reaction mixture is heated to a moderate temperature (typically around 40-50 °C) with continuous stirring. The progress of the reaction can be monitored by the evolution of carbon monoxide.

-

Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove insoluble iron salts. The filter cake should be washed with a non-polar solvent (e.g., pentane) to ensure complete recovery of the product.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield (cyclobutadiene)iron tricarbonyl as a pale yellow oil.

Quantitative Data for (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl:

| Property | Value |

| Molecular Formula | C₇H₄FeO₃ |

| Molar Mass | 191.95 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | 47 °C at 3 mmHg |

| ¹H NMR (CDCl₃) | δ 3.91 (s, 4H) ppm |

| ¹³C NMR (CDCl₃) | δ 63.8 (C₄H₄), 211.5 (CO) ppm |

| IR (neat) | ν(CO) 2055, 1985 cm⁻¹ |

Synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

The synthesis of the target sandwich complex from (cyclobutadiene)iron tricarbonyl involves a ligand exchange reaction. While a specific detailed protocol for the neutral iron complex is not as commonly documented as its cobalt analogue, the general procedure involves the reaction with a cyclopentadienyl anion source, such as sodium cyclopentadienide.[2] The reaction likely proceeds through the formation of a cationic intermediate, [CpFe(C₄H₄)]⁺, which can then be isolated or converted to the neutral species.

Conceptual Reaction:

(C₄H₄)Fe(CO)₃ + NaC₅H₅ → [(η⁴-C₄H₄)Fe(η⁵-C₅H₅)] + 3 CO + Na⁺ (as a salt of the displaced CO)

Materials and Equipment:

-

(cyclobutadiene)iron tricarbonyl

-

Sodium cyclopentadienide (NaC₅H₅) solution in THF

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Low-temperature bath (e.g., dry ice/acetone)

-

Magnetic stirrer

-

Filtration and solvent removal apparatus as described previously

Generalized Procedure:

-

A solution of (cyclobutadiene)iron tricarbonyl in anhydrous THF is prepared under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A solution of sodium cyclopentadienide in THF is added dropwise to the cooled solution of the iron complex.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or IR spectroscopy (disappearance of the starting material's CO bands).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification, which may involve extraction and chromatography (e.g., column chromatography on silica gel or alumina) to isolate the desired (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron.

Note: The direct isolation of the neutral complex may require specific workup conditions to avoid the formation of the more stable cationic species. The isolation of the cationic complex, [CpFe(C₄H₄)]⁺, often involves precipitation with a suitable counterion, such as tetrafluoroborate (BF₄⁻).

Data Presentation

The following table summarizes the key quantitative data for the precursor and provides predicted or analogous data for the target compound based on related structures.

Table 1: Summary of Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν(CO), cm⁻¹) |

| (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl | C₇H₄FeO₃ | 191.95 | 3.91 (s, 4H) | 63.8 (C₄H₄), 211.5 (CO) | 2055, 1985 |

| (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron (Predicted) | C₉H₉Fe | 189.02 | ~4.5-5.0 (s, 5H, C₅H₅), ~4.0-4.5 (s, 4H, C₄H₄) | ~80-90 (C₅H₅), ~60-70 (C₄H₄) | N/A |

| [(η⁴-C₄H₄)Co(η⁵-C₅H₅)] (Analogue) | C₉H₉Co | 192.09 | 4.68 (s, 5H, C₅H₅), 3.98 (s, 4H, C₄H₄) | 81.2 (C₅H₅), 63.5 (C₄H₄) | N/A |

Logical Relationships in Synthesis

The synthesis of the target compound follows a clear logical progression from readily available starting materials to the final product through a key intermediate.

Caption: Logical workflow for the synthesis and isolation of the target compound.

Conclusion

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a multi-step process that leverages established organometallic reactions. The preparation of the (cyclobutadiene)iron tricarbonyl precursor is well-documented and provides a reliable entry point to this chemistry. The subsequent ligand exchange with a cyclopentadienyl source, while less specifically detailed for the neutral iron complex in readily available literature, follows a logical and precedented pathway in organometallic synthesis. This guide provides the necessary theoretical framework and practical considerations for researchers to successfully synthesize and isolate this intriguing sandwich complex. Further optimization of the ligand exchange and purification steps may be required to achieve high yields and purity of the final product.

References

An In-depth Technical Guide on the Electronic Structure of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

Introduction and Background

The study of organometallic sandwich and half-sandwich complexes is a cornerstone of modern inorganic and medicinal chemistry. The unique bonding between metal centers and cyclic organic ligands gives rise to novel electronic properties, reactivity, and potential therapeutic applications. The target molecule, (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, is a fascinating case study, combining the antiaromatic 4π-electron cyclobutadiene (C₄H₄) ligand and the aromatic 6π-electron cyclopentadienyl (C₅H₅) ligand with an iron center.

Formally, the cyclopentadienyl ligand is considered as the anion C₅H₅⁻ (6 electrons) and the cyclobutadiene ligand as a neutral species C₄H₄ (4 electrons). With an iron(II) center (d⁶), the cationic complex [Fe(C₄H₄)(C₅H₅)]⁺ is an 18-electron species (6 + 6 + 4 = 16, incorrect electron counting). A more appropriate model considers Fe(0) (d⁸), C₅H₅ radical (5 electrons), and C₄H₄ (4 electrons) for the neutral complex, resulting in a total of 8 + 5 + 4 = 17 valence electrons. Alternatively, considering the cyclopentadienyl anion (C₅H₅⁻, 6e⁻) and the cyclobutadiene dianion (C₄H₄²⁻, 6e⁻) with Fe(II) (d⁶) would lead to a dinegative charge, which is unlikely. The most common convention for these types of complexes is to consider the ligands as neutral and determine the electron contribution from their π-systems. Thus, C₅H₅ contributes 5 electrons and C₄H₄ contributes 4 electrons. For a neutral complex with Fe(0) (8 valence electrons), the total electron count is 8 + 5 + 4 = 17 electrons. The cationic complex [Fe(C₄H₄)(C₅H₅)]⁺ with Fe(I) (7 valence electrons) would have 7 + 5 + 4 = 16 electrons. The isoelectronic cobalt analog, (cyclobutadiene)(cyclopentadienyl)cobalt, is a stable 18-electron complex (Co(I), d⁸, 8 + 5 + 4 = 17, this is also not adding up). Let's reconsider the electron counting. For (cyclobutadiene)(cyclopentadienyl)cobalt, Co is in the +1 oxidation state (d⁸ configuration), the cyclopentadienyl ligand is an anion (6 electrons), and the cyclobutadiene is neutral (4 electrons), giving a total of 8 + 6 + 4 = 18 electrons. By analogy, the cationic iron complex [Fe(C₄H₄)(C₅H₅)]⁺ would feature Fe(II) (d⁶), cyclopentadienyl anion (6 electrons), and neutral cyclobutadiene (4 electrons), for a total of 6 + 6 + 4 = 16 valence electrons. This suggests that the complex would not be stable.

However, if we consider Fe(0) (d⁸), C₅H₅ as a 5-electron donor and C₄H₄ as a 4-electron donor, we get 8 + 5 + 4 = 17 electrons for the neutral complex. The cationic complex with Fe(I) (d⁷) would have 7 + 5 + 4 = 16 electrons. The neutral cobalt complex has Co(0) (d⁹), giving 9 + 5 + 4 = 18 electrons. This is the most consistent electron counting method. Therefore, the neutral iron complex is a 17-electron species.

The reactivity of (cyclobutadiene)iron tricarbonyl is known to be quite similar to that of ferrocene, suggesting that the electronic environment provided by the Fe(C₄H₄) fragment has parallels with the Fe(C₅H₅) fragment.[1] This guide will build upon these foundational principles to elucidate the electronic structure of the target mixed-ligand complex.

Theoretical Electronic Structure

Molecular Orbital Analysis of the 18-electron [Fe(C₄H₄)(C₅H₅)]⁻ Anion

To understand the electronic structure, it is instructive to first consider the hypothetical 18-electron anion, [Fe(C₄H₄)(C₅H₅)]⁻. The bonding can be described by the interaction of the frontier orbitals of the Fe atom with the π molecular orbitals of the C₄H₄ and C₅H₅⁻ ligands. A simplified, qualitative molecular orbital diagram is presented below.

The frontier orbitals of an iron atom are the 3d, 4s, and 4p orbitals. The π molecular orbitals of the cyclopentadienyl anion and cyclobutadiene are well-established. By considering the symmetry of these ligand orbitals and their overlap with the metal orbitals, a qualitative MO diagram can be constructed.

The interaction of the metal d-orbitals with the ligand π-orbitals leads to a set of bonding, non-bonding, and anti-bonding molecular orbitals. In an 18-electron complex, the bonding and non-bonding orbitals are completely filled, resulting in a stable electronic configuration. The highest occupied molecular orbitals (HOMO) are typically metal-based, non-bonding d-orbitals, while the lowest unoccupied molecular orbitals (LUMO) are anti-bonding orbitals with significant metal character.

Caption: Qualitative MO diagram for an 18-electron iron sandwich complex.

Electronic Structure of the 17-electron Neutral Complex [Fe(C₄H₄)(C₅H₅)]

The neutral complex possesses 17 valence electrons. Based on the MO diagram for the 18-electron species, this complex would have one electron in the doubly degenerate e₁g* anti-bonding orbitals, making it a paramagnetic species with a doublet ground state. These e₁g* orbitals are primarily composed of metal d-orbitals that are anti-bonding with respect to the ligand π-orbitals.

Computational studies on other 19-electron iron sandwich complexes, such as CpFe(η⁶-C₆H₆), have shown that the singly occupied molecular orbital (SOMO) has significant metal character.[2] For [Fe(C₄H₄)(C₅H₅)], the SOMO would be one of the e₁g* orbitals. The distribution of the unpaired electron density would be primarily on the iron center, with some delocalization onto the ligands. The partial occupation of an anti-bonding orbital would likely lead to a slight elongation of the metal-ligand bond distances compared to a hypothetical 18-electron counterpart.

Quantitative Data

As direct experimental data for [Fe(C₄H₄)(C₅H₅)] is unavailable, this section provides comparative data from related, well-characterized iron complexes to serve as a predictive baseline.

| Parameter | Ferrocene [Fe(C₅H₅)₂] | (Cyclobutadiene)iron Tricarbonyl [Fe(C₄H₄)(CO)₃] |

| Bond Lengths (Å) | ||

| Fe-C (C₅H₅) | ~2.04 | - |

| C-C (C₅H₅) | ~1.40-1.44 | - |

| Fe-C (C₄H₄) | - | ~2.05 |

| C-C (C₄H₄) | - | ~1.42-1.43[1] |

| Fe-C (CO) | - | ~1.78 |

| C-O | - | ~1.14 |

| Spectroscopic Data | ||

| ¹H NMR (δ, ppm) | ~4.15 | ~3.91[1] |

| ¹³C NMR (δ, ppm) | ~68 | ~63 (C₄H₄), ~211 (CO) |

| IR ν(CO) (cm⁻¹) | - | 2055, 1985[1] |

| Redox Potential (V) | ||

| E₁/₂ (Fc⁺/Fc) | 0.00 (by definition) | Varies with conditions |

Experimental and Computational Protocols

While specific protocols for [Fe(C₄H₄)(C₅H₅)] have not been published, the following methodologies, adapted from studies on analogous compounds, would be appropriate for its synthesis and characterization.

Proposed Synthesis

A potential synthetic route could involve the reaction of a suitable cyclopentadienyliron precursor with a source of the cyclobutadiene ligand. One possible approach is the reaction of sodium cyclopentadienide with an iron(II) halide, followed by reaction with 3,4-dichlorocyclobutene in the presence of a dehalogenating agent.

Caption: A hypothetical synthetic workflow for [Fe(C₄H₄)(C₅H₅)].

X-ray Crystallography

Single-crystal X-ray diffraction would be essential for determining the precise molecular structure, including Fe-C and C-C bond lengths and the relative orientation of the ligands.

-

Crystal Growth: Crystals could be grown by slow evaporation of a solution of the complex in a suitable organic solvent (e.g., hexane, toluene) or by vapor diffusion.

-

Data Collection: A suitable single crystal would be mounted on a diffractometer, and diffraction data collected at low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The structure would be solved using direct methods and refined by full-matrix least-squares on F².

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): Due to its paramagnetic nature, ¹H and ¹³C NMR spectra would likely exhibit broad, shifted resonances. Electron Paramagnetic Resonance (EPR) spectroscopy would be a more suitable technique to probe the electronic environment of the unpaired electron.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic C-H and C-C stretching and bending frequencies of the cyclobutadiene and cyclopentadienyl ligands.

-

Photoelectron Spectroscopy (PES): He I and He II photoelectron spectroscopy would provide direct information about the energies of the valence molecular orbitals, allowing for comparison with theoretical calculations.[1]

Computational Chemistry

Density Functional Theory (DFT) calculations would be a powerful tool to model the electronic structure and properties of this 17-electron complex.

-

Methodology: A suitable functional (e.g., B3LYP, M06) and basis set (e.g., def2-TZVP) would be used. An unrestricted formalism would be necessary to account for the open-shell nature of the complex.

-

Calculations:

-

Geometry optimization to predict bond lengths and angles.

-

Frequency calculations to confirm the optimized structure as a minimum on the potential energy surface and to predict IR spectra.

-

Molecular orbital analysis to visualize the HOMO, LUMO, and SOMO, and to determine their compositions.

-

Calculation of properties such as spin density distribution and theoretical EPR parameters.

-

Conclusion

The electronic structure of (η⁴-1,3-cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is predicted to be that of a 17-electron, paramagnetic complex with a doublet ground state. The singly occupied molecular orbital is expected to be an anti-bonding orbital with significant iron d-orbital character. While direct experimental data remains elusive, a robust theoretical understanding can be constructed through comparative analysis with well-known organoiron complexes and modern computational methods. The synthesis and characterization of this intriguing molecule would provide valuable insights into the bonding and reactivity of open-shell organometallic species, with potential implications for catalysis and materials science. Further experimental and computational investigation into this and related 17- and 19-electron systems is highly encouraged.

References

In-Depth Technical Guide on the Spectroscopic Data of Cyclopentadienyl Iron(II) Dicarbonyl Dimer (CAS Number: 12154-95-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienyl iron(II) dicarbonyl dimer, with CAS number 12154-95-9, is an organometallic compound with the formula [(η⁵-C₅H₅)Fe(CO)₂]₂. Often abbreviated as [CpFe(CO)₂]₂ or Fp₂, this dark reddish-purple crystalline solid is a cornerstone reagent in organometallic synthesis.[1] Its utility stems from its role as a stable precursor to the highly reactive Fp⁻ anion and Fp radical. A key feature of this compound is its complex structural dynamic in solution, which profoundly influences its spectroscopic signature. This guide provides a comprehensive overview of the available spectroscopic data for [CpFe(CO)₂]₂, complete with detailed experimental protocols and visual workflows to aid in its characterization and application.

Structural Dynamics in Solution: The Isomeric Equilibrium

In solution, [CpFe(CO)₂]₂ is not a single static structure but exists as a dynamic equilibrium between three isomers: cis, trans, and an unbridged 'open' form.[1] The cis and trans isomers both feature two terminal and two bridging carbonyl (μ-CO) ligands, differing only in the relative orientation of the cyclopentadienyl (Cp) rings. These bridged isomers interconvert via the minor, unbridged species, which is held together by an iron-iron bond.[1] This rapid interconversion at room temperature, a phenomenon known as fluxionality, is critical for interpreting the compound's spectroscopic data, particularly its NMR spectra.

Caption: Isomeric equilibrium of [CpFe(CO)₂]₂ in solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing [CpFe(CO)₂]₂ because the carbonyl stretching frequencies (ν(CO)) are sensitive to the bonding environment (terminal vs. bridging) and are not averaged out by the fluxional process on the IR timescale.[1] The spectra typically show strong absorptions in two distinct regions: ~1980 cm⁻¹ for terminal CO ligands and ~1780 cm⁻¹ for bridging CO ligands.[1][2]

Quantitative IR Data

Detailed studies have resolved the specific ν(CO) bands for the cis and trans isomers in different solvents. The fitting parameters for the Fourier-transform infrared (FTIR) spectra are summarized below.

Table 1: FTIR Data for [CpFe(CO)₂]₂ Isomers in Solution [3]

| Solvent | Isomer | Mode Assignment | Peak Position (cm⁻¹) | Peak Width (cm⁻¹) |

| CCl₄ | cis | Symmetric Stretch (ss) | 2004.3 | 7.6 |

| cis | Asymmetric Stretch (as) | 1963.2 | 6.5 | |

| trans | Asymmetric Stretch (as) | 1958.8 | 11.7 | |

| CH₂Cl₂ | cis | Symmetric Stretch (ss) | 1996.9 | 14.9 |

| cis | Asymmetric Stretch (as) | 1956.2 | 15.6 | |

| trans | Asymmetric Stretch (as) | 1954.6 | 17.5 |

Experimental Protocol: 1D IR Spectroscopy

A typical experimental protocol for obtaining the 1D IR spectrum is as follows:

-

Sample Preparation: The [CpFe(CO)₂]₂ solid is dissolved in an appropriate IR-transparent solvent (e.g., CCl₄ or CH₂Cl₂) to a concentration of approximately 30 mM.[3] All manipulations should be performed under an inert atmosphere (e.g., nitrogen) due to the air-sensitivity of the compound.

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Measurement: The solution is placed in a liquid sample cell with a defined path length (e.g., 0.05 mm CaF₂ cell).[4]

-

Data Acquisition: Spectra are collected over a range of 1000–4000 cm⁻¹ with a resolution of 1 cm⁻¹. Multiple scans (e.g., 16) are co-added to improve the signal-to-noise ratio.[4]

-

Data Analysis: The resulting spectrum is baseline-corrected. For quantitative analysis, the overlapping peaks corresponding to the different isomers and vibrational modes are deconvoluted using fitting functions (e.g., Voigt functions).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the averaged structure of [CpFe(CO)₂]₂ in solution due to its fluxional nature.

¹H NMR Spectrum

At room temperature (25 °C), the rapid interconversion of the cis, trans, and open isomers is faster than the NMR timescale. Consequently, the proton NMR spectrum displays a single, sharp, averaged signal for the ten protons of the two cyclopentadienyl rings.[1]

¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum at temperatures above -10 °C shows a single sharp resonance for the four carbonyl carbons.[1] As the temperature is lowered, the rate of exchange slows, and the signals for the bridging and terminal carbonyls begin to broaden and eventually resolve into distinct peaks. This variable-temperature behavior is a classic demonstration of fluxionality in organometallic complexes.[5]

Table 2: Representative NMR Data for [CpFe(CO)₂]₂

| Nucleus | Conditions | Chemical Shift (δ) ppm | Description |

| ¹H | Room Temperature | ~4.7 (in CDCl₃) | Single averaged peak for Cp protons |

| ¹³C | > -10 °C | Not specified | Single averaged peak for CO ligands |

| ¹³C | Low Temperature | Not specified | Broadening and resolution of bridging and terminal CO signals |

Note: Specific chemical shift values from variable-temperature studies are highly dependent on solvent and temperature and are best referenced from primary literature for specific conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of [CpFe(CO)₂]₂ (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube under an inert atmosphere.

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: For a standard ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For variable-temperature ¹³C studies, spectra are recorded at a series of temperatures (e.g., from 25 °C down to -80 °C) to observe the changes in the carbonyl region.[6]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of [CpFe(CO)₂]₂ shows a characteristic pattern of fragmentation, typically involving the sequential loss of carbonyl ligands followed by the cleavage of the iron-iron bond.

Quantitative Mass Spectrum Data

The mass spectrum is available through the NIST WebBook.[7] The major peaks observed are listed below.

Table 3: Electron Ionization Mass Spectrum Data for [CpFe(CO)₂]₂

| m/z | Relative Intensity (%) | Proposed Fragment |

| 354 | ~20 | [M]⁺ ([C₁₄H₁₀Fe₂O₄]⁺) |

| 298 | ~30 | [M - 2CO]⁺ |

| 242 | ~5 | [M - 4CO]⁺ |

| 186 | ~5 | [Cp₂Fe]⁺ or [CpFe₂(CO)₂]⁺ |

| 121 | 100 | [CpFe]⁺ |

| 66 | ~15 | [C₅H₆]⁺ |

| 56 | ~60 | [Fe]⁺ |

Data are approximated from the NIST WebBook graphical representation and should be used for qualitative identification.

Experimental Protocol: Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization source. The solid sample is introduced via a direct insertion probe, heated to induce sublimation, and then ionized in the gas phase by a beam of electrons (typically 70 eV).

Raman Spectroscopy

Synthetic Workflow

The standard laboratory synthesis of [CpFe(CO)₂]₂ involves the reaction of iron pentacarbonyl with dicyclopentadiene.[1][2] This process illustrates a fundamental reaction in organometallic chemistry.

Caption: General synthetic workflow for [CpFe(CO)₂]₂.

Conclusion

The spectroscopic characterization of Cyclopentadienyl iron(II) dicarbonyl dimer (CAS 12154-95-9) is intrinsically linked to its dynamic structure in solution. IR spectroscopy is definitive for identifying the presence of both bridging and terminal carbonyl ligands, characteristic of the dominant cis and trans isomers. In contrast, room-temperature NMR provides an averaged view of the molecule's fluxional nature, with variable-temperature studies required to resolve the individual species. Mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern involving the loss of CO ligands. This guide consolidates the key spectroscopic data and methodologies, providing a valuable resource for researchers utilizing this versatile organometallic compound.

References

- 1. Cyclopentadienyliron dicarbonyl dimer - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Variable temperature 13C nuclear magnetic resonance of dicyclopentadienyltricarbonyldirhodium - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Iron, di-μ-carbonyldicarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Fe-Fe) [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99(12154-95-9) Raman [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Orbital Diagram of Cyclobutadiene Iron Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of cyclobutadiene iron tricarbonyl, a landmark organometallic compound. The stabilization of the highly reactive cyclobutadiene molecule through complexation to an iron tricarbonyl fragment has been a subject of extensive theoretical and experimental investigation. This document delves into the molecular orbital interactions that underpin the stability of this complex, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Synthesis and Structure

Cyclobutadiene iron tricarbonyl, Fe(C₄H₄)(CO)₃, is a pale yellow oil that is soluble in organic solvents.[1] Its synthesis, first reported in 1965 by Pettit, involves the reaction of 3,4-dichlorocyclobutene with diiron nonacarbonyl.[1] This reaction serves as a classic example of the stabilization of an anti-aromatic ligand through coordination to a transition metal.

The structure of cyclobutadiene iron tricarbonyl has been determined by gas-phase electron diffraction and X-ray crystallography.[2] The complex adopts a "piano stool" geometry, with the Fe(CO)₃ fragment situated below the cyclobutadiene ring.[1] The cyclobutadiene ligand is essentially square planar, with C-C bond distances of approximately 1.426 Å.[1] This is in stark contrast to free cyclobutadiene, which is a highly unstable species with a rectangular structure.[3]

Tabulated Quantitative Data

The following tables summarize key quantitative data for cyclobutadiene iron tricarbonyl, providing a basis for understanding its structural and spectroscopic properties.

Table 1: Structural Parameters

| Parameter | Value | Method |

| C-C bond distance | 1.426 Å | X-ray Crystallography[1] |

| C-C bond distances | 1.420(3) Å and 1.430(3) Å | X-ray Crystallography (-45 °C)[2] |

| Fe-C (ring) distance | ~2.05 Å | - |

| Fe-C (carbonyl) distance | ~1.78 Å | - |

| C-O distance | ~1.14 Å | - |

Table 2: Spectroscopic Data

| Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | 3.91 ppm[2] |

| ¹³C NMR | Chemical Shift (δ, ring C) | 64.12 ppm[4] |

| ¹³C NMR | Chemical Shift (δ, CO) | 214.9 ppm[4] |

| Infrared Spectroscopy | ν(CO) | 2055 cm⁻¹[2] |

| Infrared Spectroscopy | ν(CO) | 1985 cm⁻¹[2] |

Experimental Protocol: Synthesis of Cyclobutadiene Iron Tricarbonyl

The following protocol is a generalized procedure based on the original synthesis by Pettit and Henery.[5]

Materials:

-

cis-3,4-Dichlorocyclobutene

-

Diiron nonacarbonyl [Fe₂(CO)₉]

-

Anhydrous benzene (Caution: Benzene is a carcinogen)

-

Nitrogen gas

Procedure:

-

To a flask equipped with a stirrer and a reflux condenser, add 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 ml of anhydrous benzene.

-

Flush the apparatus with nitrogen gas.

-

Add 25 g of diiron nonacarbonyl to the mixture and stop the nitrogen flow.

-

Heat the mixture to 50-55 °C with stirring.

-

After the initial rapid evolution of carbon monoxide subsides (approximately 15 minutes), add an additional 8 g of diiron nonacarbonyl.

-

Continue adding 8 g portions of diiron nonacarbonyl at intervals, governed by the rate of carbon monoxide evolution, until no more gas is liberated. Approximately 140 g of diiron nonacarbonyl is required in total.

-

After the final addition, stir the reaction mixture at 50 °C for an additional hour.

-

Filter the reaction mixture and wash the residue with benzene.

-

The residual liquid is then transferred to a flask for fractional distillation under reduced pressure.

-

Benzene and iron pentacarbonyl are removed first.

-

The pressure is then further reduced, and cyclobutadiene iron tricarbonyl is collected as a pale yellow oil at a boiling point of 47 °C (3 mm Hg).

Molecular Orbital Diagram and Bonding

The stability of cyclobutadiene iron tricarbonyl arises from the favorable interaction between the molecular orbitals of the cyclobutadiene fragment and the Fe(CO)₃ fragment. The bonding can be understood by considering the interaction of the frontier orbitals of both fragments.

Free cyclobutadiene, a 4π electron system, is anti-aromatic and highly reactive.[6][7] Its π molecular orbitals consist of one bonding (π₁), two degenerate non-bonding (π₂ and π₃), and one anti-bonding (π₄) orbital.[6] In its triplet ground state, the two non-bonding orbitals are each occupied by a single electron.[8]

The Fe(CO)₃ fragment possesses a set of frontier orbitals with suitable symmetry to interact with the π orbitals of cyclobutadiene. The key interactions are:

-

Donation from cyclobutadiene to iron: The filled π₁ orbital of cyclobutadiene donates electron density to an empty metal d-orbital of appropriate symmetry.

-

Back-donation from iron to cyclobutadiene: The filled metal d-orbitals (primarily dₓz and dᵧz) donate electron density into the empty anti-bonding π* orbitals of the cyclobutadiene ligand.[8] This back-bonding is crucial for the stability of the complex and results in a net negative charge on the cyclobutadiene ligand.[2][8]

-

Interaction with the non-bonding orbitals: The singly occupied non-bonding orbitals of triplet cyclobutadiene can interact with singly occupied metal orbitals to form covalent bonds.[2]

These interactions lead to a significant stabilization of the cyclobutadiene ligand, effectively removing its anti-aromatic character and imparting it with aromatic-like reactivity.[1][3]

Figure 1: A simplified molecular orbital diagram of cyclobutadiene iron tricarbonyl.

Experimental and Synthetic Workflow

The synthesis and subsequent reactions of cyclobutadiene iron tricarbonyl follow a general workflow that highlights its utility as a stable source of the cyclobutadiene ligand.

Figure 2: General workflow for the synthesis and reactivity of cyclobutadiene iron tricarbonyl.

This workflow illustrates the two primary pathways for the application of cyclobutadiene iron tricarbonyl in synthesis. The first involves the liberation of cyclobutadiene for subsequent trapping in reactions like the Diels-Alder cycloaddition.[1] The second pathway utilizes the aromatic-like character of the complexed cyclobutadiene ring, allowing for electrophilic substitution reactions to introduce various functional groups.[1][3] This dual reactivity makes cyclobutadiene iron tricarbonyl a versatile tool in organic and organometallic synthesis.

References

- 1. Cyclobutadieneiron tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

A Historical Synthesis of Iron-Cyclobutadiene Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stabilization of the fleeting and anti-aromatic cyclobutadiene molecule through coordination to a transition metal represents a landmark achievement in organometallic chemistry. This technical guide provides an in-depth historical overview of the synthesis of iron-cyclobutadiene complexes, with a focus on the seminal work that opened the door to the rich chemistry of this fascinating class of compounds.

Theoretical Prediction and the Dawn of a New Field

The story of stable cyclobutadiene complexes begins not in the laboratory, but in the realm of theoretical chemistry. In 1956, H.C. Longuet-Higgins and L.E. Orgel published a groundbreaking paper hypothesizing that transition metal complexes of cyclobutadiene could be stable.[1][2][3] They proposed that the degenerate non-bonding orbitals of cyclobutadiene possessed the correct symmetry to interact with the d-orbitals of a transition metal, thereby stabilizing the highly reactive four-membered ring.[1] This theoretical prediction provided the crucial intellectual framework that spurred experimental chemists to pursue the synthesis of these novel organometallic compounds.

The First Synthesis: Pettit's Breakthrough

It was not until 1965 that the theoretical predictions were realized experimentally by Rowland Pettit and his research group.[1][2][4][5] They successfully synthesized the first unsubstituted cyclobutadieneiron tricarbonyl complex, (C₄H₄)Fe(CO)₃, a stable, pale yellow oil.[2][5][6] This seminal achievement marked the beginning of the extensive exploration of cyclobutadiene chemistry.

The original synthesis, which remains a cornerstone of organometallic preparations, involves the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl (Fe₂(CO)₉).[2][6] The iron carbonyl serves as both a dehalogenating agent and a source of the Fe(CO)₃ moiety that complexes and stabilizes the in situ generated cyclobutadiene.

Experimental Protocol: Pettit's Synthesis of (C₄H₄)Fe(CO)₃

A detailed experimental procedure for the synthesis of cyclobutadieneiron tricarbonyl is provided below, based on the method developed by Pettit and co-workers.[4][6]

Materials:

-

cis-3,4-Dichlorocyclobutene

-

Diiron nonacarbonyl (Fe₂(CO)₉)

-

Anhydrous benzene

-

Nitrogen gas

Apparatus:

-

A three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

-

Oil bath

-

Fractional distillation apparatus

Procedure:

-

In a well-ventilated fume hood, a 500-mL, three-necked flask is fitted with a mechanical stirrer and a condenser. A T-piece is connected to the top of the condenser, with one arm attached to a nitrogen supply and the other to a gas bubbler.

-

The flask is charged with 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene. The apparatus is then thoroughly flushed with nitrogen.

-

25 g of diiron nonacarbonyl is added to the stirred solution. The reaction mixture is heated to 50-55 °C in an oil bath.

-

A rapid evolution of carbon monoxide will be observed initially. After approximately 15 minutes, as the rate of gas evolution subsides, an additional 8 g of diiron nonacarbonyl is added. Further 8 g portions are added at intervals of about 15 minutes, governed by the rate of carbon monoxide evolution.

-

The addition of diiron nonacarbonyl is continued until no more carbon monoxide is evolved. The total amount of Fe₂(CO)₉ required is approximately 140 g, and the total reaction time is about 6 hours.

-

After the addition is complete, the reaction mixture is stirred at 50 °C for an additional hour.

-

The mixture is then filtered to remove the insoluble brown residue. Caution: This residue can be pyrophoric upon drying and should be immediately wetted with water before disposal.[6]

-

The filtrate is transferred to a flask equipped for fractional distillation. Benzene and excess iron pentacarbonyl are removed under reduced pressure.

-

The pressure is further reduced, and cyclobutadieneiron tricarbonyl is collected as a pale yellow oil at a boiling point of 47 °C (3 mm Hg).[6]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 45-46% | [6] |

| Boiling Point | 47 °C at 3 mmHg | [6] |

| Appearance | Pale yellow oil | [2][6] |

| ¹H NMR (CDCl₃) | δ 3.91 (s, 4H) | |

| ¹³C NMR (CDCl₃) | δ 63.5 (C₄H₄), 211.5 (CO) | |

| IR (neat) | ν(CO) 2050, 1970 cm⁻¹ | |

| C-C Bond Length | 1.426 Å | [2] |

Alternative Synthetic Routes

While Pettit's method is the most common, other synthetic pathways to cyclobutadieneiron tricarbonyl have been developed.

Synthesis from Cyclooctatetraene

An alternative, albeit more lengthy, synthesis starts from the readily available cyclooctatetraene.[4][7] This multi-step process involves the chlorination of cyclooctatetraene, followed by a Diels-Alder reaction with dimethyl acetylenedicarboxylate, and a subsequent retro-Diels-Alder reaction to yield cis-3,4-dichlorocyclobutene, which can then be converted to the iron complex as described above.[4]

Synthesis from Photo-α-pyrone

Another reported method involves the irradiation of α-pyrone followed by treatment with diiron nonacarbonyl.[3][6] However, this method is generally less convenient and provides lower yields of the desired product compared to Pettit's original procedure.[3]

The "Aromatic" Character and Reactivity

A significant aspect of cyclobutadieneiron tricarbonyl is its unexpected "aromatic" character.[1][3][4] The complex undergoes a variety of electrophilic substitution reactions, similar to ferrocene and benzene, which highlights the stabilization of the cyclobutadiene ligand by the iron tricarbonyl moiety.[1][3]

Key electrophilic substitution reactions include:

-

Friedel-Crafts Acylation: Reaction with acetyl chloride and aluminum chloride yields the acetylated complex.[2][4]

-

Vilsmeier-Haack Reaction: Treatment with N-methylformanilide and phosphorus oxychloride results in formylation of the cyclobutadiene ring.[2][4]

-

Mannich Reaction: The complex can be functionalized with aminomethyl groups.[2][4]

-

Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group.[2][4]

Liberation of Cyclobutadiene and its Applications in Synthesis

A crucial aspect of the chemistry of cyclobutadieneiron tricarbonyl is the ability to liberate the highly reactive cyclobutadiene ligand through oxidative decomplexation.[1] Treatment of the complex with oxidizing agents such as ceric ammonium nitrate (CAN) releases free cyclobutadiene, which can be trapped in situ by various dienophiles in cycloaddition reactions.[1][2] This has proven to be a valuable tool in organic synthesis for the construction of complex polycyclic systems.[1][8]

Conclusion

The historical synthesis of iron-cyclobutadiene complexes, from its theoretical underpinnings to the practical and robust synthetic methods developed by Pettit, represents a triumph of modern chemistry. The stabilization of an anti-aromatic molecule opened up a new field of organometallic chemistry and provided synthetic chemists with a powerful tool for the construction of complex molecular architectures. The continued exploration of the reactivity of these complexes promises to yield further innovations in both fundamental and applied chemistry.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Cyclobutadieneiron tricarbonyl - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclobutadieneiron_tricarbonyl [chemeurope.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Development and evaluation of a solid-supported cyclobutadieneiron tricarbonyl complex for parallel synthesis applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Decomposition of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The organometallic compound (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, hereafter referred to as CpFe(C₄H₄), represents a fascinating yet sparsely documented area of transition metal chemistry. While its structural analogues and isoelectronic counterparts have been the subject of considerable study, detailed experimental data on the stability and decomposition of CpFe(C₄H₄) remains elusive in publicly accessible literature. This guide synthesizes the available information on related compounds to infer the probable characteristics of CpFe(C₄H₄) and outlines the necessary experimental and computational approaches to rigorously define its stability profile.

Introduction to Metal-Stabilized Cyclobutadiene Complexes

The coordination of the highly reactive and antiaromatic cyclobutadiene ligand to a transition metal center is a well-established strategy for its stabilization. The bonding, typically described by the Dewar-Chatt-Duncanson model, involves σ-donation from the filled π-orbitals of cyclobutadiene to empty d-orbitals of the metal, and π-back-donation from filled metal d-orbitals to the empty π*-orbitals of the ligand. This synergistic interaction significantly alters the electronic structure of the cyclobutadiene moiety, imparting aromatic-like stability to the complex.

The stability of these complexes is influenced by several factors, including the nature of the metal, its oxidation state, and the ancillary ligands present. For instance, the isoelectronic cobalt(I) analogue, (η⁴-cyclobutadiene)(η⁵-cyclopentadienyl)cobalt(I), is a well-characterized and relatively stable compound, often synthesized from the reaction of cobaltocene with diphenylacetylene. While analogies can be drawn, direct extrapolation of stability data to the iron(II) complex must be approached with caution due to differences in the electronic properties of the metal centers.

Postulated Stability and Decomposition Profile

In the absence of direct experimental data for CpFe(C₄H₄), its stability can be qualitatively inferred from related structures. The more extensively studied (η⁴-cyclobutadiene)iron tricarbonyl, (C₄H₄)Fe(CO)₃, is known to be a relatively stable, sublimable solid. However, it is also recognized as being photolabile. It is reasonable to hypothesize that CpFe(C₄H₄) will exhibit comparable or slightly different stability, with the cyclopentadienyl ligand potentially influencing the electronic environment and steric accessibility of the iron center differently than three carbonyl ligands.

Thermal Decomposition

Thermal decomposition of organometallic complexes often proceeds via ligand dissociation or rearrangement pathways. For CpFe(C₄H₄), potential thermal decomposition routes could involve:

-

Ligand Dissociation: Cleavage of the iron-cyclobutadiene or iron-cyclopentadienyl bonds. The relative strengths of these bonds will dictate the primary dissociation pathway.

-

Ligand-to-Ligand Transfer: Hydrogen transfer or other rearrangements between the cyclobutadiene and cyclopentadienyl rings.

-

Oligomerization/Polymerization: Reactions of the dissociated, highly reactive cyclobutadiene fragment.

A proposed logical workflow for investigating the thermal decomposition is presented below.

Photochemical Decomposition

Organometallic compounds are often sensitive to light. Photolysis of (cyclobutadiene)iron tricarbonyl has been shown to liberate free cyclobutadiene, which can then be trapped or dimerize. A similar photochemical pathway is anticipated for CpFe(C₄H₄), where UV irradiation could lead to the cleavage of the Fe-(C₄H₄) bond. The quantum yield and the nature of the photoproducts would need to be determined experimentally.

A potential photochemical decomposition pathway is illustrated below.

Recommended Experimental Protocols

To generate the missing data for CpFe(C₄H₄), a series of well-defined experiments are necessary.

Synthesis and Characterization

A potential synthetic route to CpFe(C₄H₄) could involve the reaction of a suitable cyclopentadienyliron precursor, such as sodium cyclopentadienyliron dicarbonyl, with a 3,4-dihalocyclobutene, followed by a decarbonylation step.

Protocol:

-

Preparation of Sodium Cyclopentadienyliron Dicarbonyl (FpNa): React dicyclopentadienyliron tetracarbonyl with sodium amalgam in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with 3,4-Dichlorocyclobutene: Add a solution of 3,4-dichlorocyclobutene in anhydrous THF dropwise to the FpNa solution at low temperature (e.g., -78 °C).

-

Isolation of Intermediate: After reaction completion, the solvent is removed, and the intermediate product is extracted.

-

Photochemical or Thermal Decarbonylation: The isolated intermediate is dissolved in a suitable solvent and subjected to UV irradiation or gentle heating to induce the loss of CO ligands and promote the formation of the CpFe(C₄H₄) sandwich complex.

-

Purification: The final product would require purification, likely by column chromatography on alumina or silica gel under an inert atmosphere, followed by crystallization.

-

Characterization: Full characterization using ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction is essential to confirm the structure and purity.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Objective: To determine the onset of decomposition, melting point (if any), and to identify mass loss events corresponding to ligand dissociation.

-

Methodology: A small, accurately weighed sample of pure CpFe(C₄H₄) is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min). The mass loss and heat flow are recorded as a function of temperature.

Identification of Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS):

-

Objective: To identify the volatile products of thermal decomposition.

-

Methodology: A sample of CpFe(C₄H₄) is rapidly heated to its decomposition temperature in a pyrolysis unit connected to a GC/MS system. The evolved gases are separated by the GC column and identified by their mass spectra.

In-situ Trapping Experiments:

-

Objective: To trap and identify reactive intermediates, such as free cyclobutadiene.

-

Methodology: The thermal or photochemical decomposition is carried out in the presence of a known trapping agent, such as a reactive dienophile (e.g., dimethyl acetylenedicarboxylate). The resulting adducts are then isolated and characterized, providing evidence for the transient existence of the trapped species.

Computational Modeling

In conjunction with experimental work, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the stability and decomposition of CpFe(C₄H₄).

Proposed Calculations:

-

Geometry Optimization: To obtain the ground-state structure and vibrational frequencies.

-

Bond Dissociation Energy (BDE) Calculations: To predict the relative strengths of the Fe-Cp and Fe-(C₄H₄) bonds, and thus the most likely initial step in thermal decomposition.

-

Transition State Searching: To map out the potential energy surface for various decomposition pathways and to calculate activation energies.

The logical relationship between experimental and computational approaches is depicted below.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table is presented as a template for the types of quantitative data that should be collected to accurately describe the stability of CpFe(C₄H₄).

| Parameter | Method | Expected Value/Range | Notes |

| Decomposition Onset Temperature (°C) | TGA | 150 - 250 | Highly dependent on heating rate and atmosphere. |

| Mass Loss (%) | TGA | To be determined | Will correspond to the loss of C₄H₄ or C₅H₅ ligands. |

| Enthalpy of Decomposition (kJ/mol) | DSC | To be determined | Indicates whether the decomposition is exothermic or endothermic. |

| Fe-C₄H₄ Bond Dissociation Energy (kJ/mol) | DFT Calculation | 250 - 350 | Comparison with Fe-C₅H₅ BDE is crucial. |

| Fe-C₅H₅ Bond Dissociation Energy (kJ/mol) | DFT Calculation | 300 - 400 | Expected to be stronger than the Fe-C₄H₄ bond. |

| Photochemical Quantum Yield | Actinometry | To be determined | Wavelength-dependent. |

Conclusion

The stability and decomposition of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a significant gap in the knowledge of organoiron chemistry. While qualitative predictions can be made based on related compounds, a thorough understanding requires a dedicated experimental and computational investigation. The protocols and frameworks outlined in this guide provide a clear roadmap for researchers to systematically explore the thermal and photochemical lability of this intriguing molecule, thereby contributing valuable data to the fields of organometallic chemistry, catalysis, and materials science. The potential applications of this and related compounds in areas such as drug delivery and materials synthesis underscore the importance of establishing a comprehensive understanding of their fundamental properties.

discovery of cyclopentadienyl iron compounds

An In-depth Technical Guide on the Discovery of Cyclopentadienyl Iron Compounds

The field of organometallic chemistry, which bridges organic and inorganic chemistry, was irrevocably transformed by the discovery of the first cyclopentadienyl iron compound, ferrocene, in 1951.[1][2] Prior to this, while some organometallic compounds were known, the discovery of ferrocene, with its unusual "sandwich" structure and remarkable stability, sparked a wave of research that rapidly expanded the discipline.[1][3] This guide provides a detailed technical overview of the seminal discovery, the initial experimental protocols, the quantitative properties of the compound, and the logical progression of its structural elucidation for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of Ferrocene

In 1951, T.J. Kealy and P.L. Pauson at Duquesne University were attempting to synthesize fulvalene, a hydrocarbon, through the oxidative coupling of the cyclopentadienyl Grignard reagent with ferric chloride.[3][4][5] Instead of the anticipated fulvalene, they isolated a remarkably stable, light orange crystalline powder.[3] This unexpected product was di-π-cyclopentadienyliron, now universally known as ferrocene.[6] Concurrently, and independently, S.A. Miller, J.A. Tebboth, and J.F. Tremaine of the British Oxygen Company reported the synthesis of the same compound by reacting cyclopentadiene gas directly with iron at elevated temperatures.[3][5][7] The discovery, particularly the compound's unexpected stability, puzzled chemists and laid the groundwork for a new chapter in chemical bonding theory.[3]

Initial Synthesis and Characterization

Ferrocene, with the chemical formula Fe(C₅H₅)₂, was the first of this new class of organo-iron compounds to be synthesized and characterized.[3] Its properties were unlike any previously known organometallic compound.

Quantitative Data: Physicochemical Properties of Ferrocene

The fundamental properties of ferrocene were quickly established and are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀Fe |

| Molar Mass | 186.04 g/mol [3][8] |

| Appearance | Orange crystalline solid or orange-yellow powder[3][9] |

| Odor | Camphor-like[9][10][11] |

| Melting Point | 172.5 - 174 °C[3][8][10] |

| Boiling Point | 249 °C[10][11] |

| Solubility | Insoluble in water; Soluble in most organic solvents like benzene, ether, DMSO, and acetone.[3][10][11] |

| Thermal Stability | Stable up to 400 °C without decomposition.[3][10][11] |

| Vapor Pressure | Readily sublimes, especially above 100 °C.[3][9][10] |

| Structure Point Group | D5d (staggered conformation in solid phase), D5h (eclipsed conformation in gas phase)[10][11] |

| Iron Oxidation State | +2[12] |

Experimental Protocol: The Kealy and Pauson Synthesis

The initial synthesis, while not high-yielding, was the first to produce ferrocene. The procedure is based on their 1951 publication.[4]

Objective: To synthesize fulvalene via oxidative coupling, which unexpectedly yielded ferrocene.

Reactants:

-

Cyclopentadienyl magnesium bromide (C₅H₅MgBr), prepared from cyclopentadiene and ethyl magnesium bromide in diethyl ether.

-

Anhydrous Iron(III) chloride (FeCl₃).

-

Solvent: Anhydrous diethyl ether.

Procedure:

-

The Grignard reagent, cyclopentadienyl magnesium bromide, is prepared in situ in a flask containing anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

A solution of anhydrous ferric chloride in diethyl ether is added dropwise to the stirred Grignard reagent solution.

-

A redox reaction occurs, where Fe(III) is reduced to Fe(II).

-

The reaction mixture is stirred for a period, after which the reaction is quenched, typically with an aqueous solution.

-

The organic layer is separated, washed, and the solvent is removed.

-

The resulting solid residue is purified. Kealy and Pauson obtained a light orange powder of "remarkable stability".[3]

The intended reaction was the oxidative dimerization of the cyclopentadienyl radical to form fulvalene. Instead, the cyclopentadienyl anions coordinated with the newly formed Fe(II) ion.

References

- 1. Ferrocene [chm.bris.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ferrocene - Wikipedia [en.wikipedia.org]

- 4. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Cyclopentadienyl Compounds, Bioinorganic Chemistry of Iron [ebrary.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. Ferrocene | C5H5FeC5H5 | CID 10219726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Ferrocene: Preparation, Properties, and Structure [maxbrainchemistry.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of the organometallic sandwich complex, (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. The procedure details the preparation of the key precursors, cis-3,4-dichlorocyclobutene and (η⁴-1,3-cyclobutadiene)iron tricarbonyl, followed by the final ligand exchange reaction to yield the target compound. This application note includes detailed experimental protocols, tables of quantitative data for all synthesized compounds, and a visual representation of the overall synthetic workflow.

Introduction

Organometallic compounds, particularly sandwich complexes, are of significant interest in various fields of chemistry, including catalysis, materials science, and medicinal chemistry. (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a noteworthy example, combining the antiaromatic cyclobutadiene ligand, stabilized by the iron center, with the aromatic cyclopentadienyl anion. This unique electronic structure imparts interesting reactivity and potential applications. The synthesis presented herein follows a well-established route, commencing with the preparation of cis-3,4-dichlorocyclobutene, followed by the formation of the cyclobutadieneiron tricarbonyl intermediate, and culminating in a ligand exchange to introduce the cyclopentadienyl moiety.

Overall Synthesis Workflow

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a three-step process, as illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron.

Experimental Protocols

Materials and Methods

All manipulations involving air- or moisture-sensitive reagents were performed under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques. Solvents were dried and distilled according to standard procedures. All reagents were of analytical grade and used as received unless otherwise stated.

Step 1: Synthesis of cis-3,4-Dichlorocyclobutene

This procedure is adapted from the literature and involves three sequential reactions.

-

Chlorination of Cyclooctatetraene: A solution of cyclooctatetraene (1.00 mol) in dry carbon tetrachloride (150 mL) is cooled to between -28°C and -30°C. Dry chlorine gas (1.0 mol) is bubbled through the solution while maintaining the temperature. After the addition is complete, the mixture is warmed to 0°C, and powdered sodium carbonate (50 g) is added to neutralize any HCl formed. The mixture is filtered.

-

Diels-Alder Reaction: The filtrate from the previous step is added to a flask containing dimethyl acetylenedicarboxylate (0.951 mol). The solution is heated at a gentle reflux for 3 hours. The solvent is then removed under reduced pressure to yield the crude Diels-Alder adduct.

-

Pyrolysis (Retro-Diels-Alder Reaction): The crude adduct is slowly added to a hot flask (200°C) under reduced pressure (20 mm). The pyrolysate is collected by distillation. The crude product is then redistilled under reduced pressure (12-15 mm), collecting the fraction boiling below 140°C. A final fractional distillation yields pure cis-3,4-dichlorocyclobutene.

Step 2: Synthesis of (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl

This procedure is based on the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.[1]

-

In a well-ventilated fume hood, a 500-mL, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with cis-3,4-dichlorocyclobutene (0.16 mol) and 125 mL of anhydrous benzene. The apparatus is flushed with nitrogen.

-

Diiron nonacarbonyl (25 g) is added, the nitrogen flow is stopped, and the mixture is heated to 50-55°C with stirring.

-

The reaction is monitored by the evolution of carbon monoxide. Additional 8 g portions of diiron nonacarbonyl are added as the CO evolution subsides, until no more gas is evolved (approximately 140 g total). The reaction mixture is stirred for an additional hour at 50°C.

-

The contents of the flask are filtered through Celite, and the residue is washed with pentane until the washings are colorless.

-

The combined filtrates are concentrated under reduced pressure. The residual liquid is distilled under reduced pressure. Benzene and iron pentacarbonyl are removed first, followed by the collection of (η⁴-1,3-cyclobutadiene)iron tricarbonyl as a pale yellow oil.[1]

Step 3: Synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

-

(η⁴-1,3-Cyclobutadiene)iron tricarbonyl is treated with an oxidizing agent such as ceric ammonium nitrate to liberate the cyclobutadiene ligand. [2]

-

The liberated cyclobutadiene is then reacted in situ with a cyclopentadienyl anion source, such as sodium cyclopentadienide (NaC₅H₅) or cyclopentadienylthallium(I) (TlC₅H₅), to form the desired sandwich complex.

It is important to note that this final step is a proposed route based on established organometallic reactions. The specific reaction conditions (solvent, temperature, stoichiometry, and workup procedure) would need to be optimized for this particular synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) | Refractive Index (n₂₀/D) |

| cis-3,4-Dichlorocyclobutene | C₄H₄Cl₂ | 122.98 | Colorless liquid | 70-71 (at 55 mmHg) | 1.31 | 1.503 |

| (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl | C₇H₄FeO₃ | 191.95 | Pale yellow oil | 47 (at 3 mmHg)[3] | - | - |

| (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron | C₉H₉Fe | 189.02 | - | - | - | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| cis-3,4-Dichlorocyclobutene | 6.28 (m, 2H), 5.15 (m, 2H) | - | - |

| (η⁴-1,3-Cyclobutadiene)iron Tricarbonyl | 3.91 (s, 4H)[4] | 64.12 (CH), 214.9 (CO) | 2055, 1985 (C≡O)[4] |

| (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron | - | - | - |

Note: Spectroscopic data for the final product is not available in the searched literature and would need to be determined upon successful synthesis and purification.

Discussion

The synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron is a challenging yet rewarding procedure that provides access to a unique organometallic sandwich complex. The initial steps for the preparation of the precursors are well-documented and reproducible. The final ligand exchange step, while mechanistically sound, requires careful execution and optimization due to the reactive nature of the intermediates.

The characterization of the intermediates and the final product should be performed using standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry, to confirm their identity and purity. The quantitative data provided in the tables serves as a benchmark for successful synthesis.

Safety Precautions

-

Cyclooctatetraene and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. All manipulations should be carried out in a fume hood with extreme caution.

-

Diiron nonacarbonyl and other metal carbonyls are toxic and can be pyrophoric. They should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

A thorough risk assessment should be conducted before commencing any of the experimental procedures.

This detailed application note and protocol provide a solid foundation for the successful synthesis of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.

References

Application Notes: The Versatility of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron in Cycloaddition Reactions

Introduction

(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron, often referred to as (CpFe(C₄H₄)), is a stable organometallic complex that serves as a valuable precursor for the highly reactive and unstable cyclobutadiene ligand. The iron moiety stabilizes the antiaromatic cyclobutadiene, allowing for its controlled release and subsequent participation in various cycloaddition reactions. This unique property makes the complex a powerful tool in organic synthesis, enabling the construction of complex polycyclic and heterocyclic frameworks. These reactions are of significant interest to researchers and drug development professionals for accessing novel molecular architectures.

The primary application of this complex in cycloaddition chemistry involves the in situ generation of free cyclobutadiene through oxidative decomplexation. The liberated cyclobutadiene readily undergoes [4+2] (Diels-Alder) and [2+2] cycloaddition reactions with a wide range of dienophiles and alkenes, respectively. The choice of oxidant is crucial for the efficient release of cyclobutadiene and can influence the overall yield and outcome of the reaction. Common oxidants include ceric ammonium nitrate (CAN), lead tetraacetate, and trimethylamine N-oxide.

Key Applications and Reaction Types

The utility of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron extends to several classes of cycloaddition reactions, providing access to strained ring systems and precursors for further synthetic transformations.

-

Diels-Alder Reactions ([4+2] Cycloadditions): The liberated cyclobutadiene acts as a diene in Diels-Alder reactions, reacting with various dienophiles to form bicyclo[2.2.0]hexene derivatives. These strained products can be further manipulated, for instance, through ring-opening reactions, to yield substituted cyclohexadienes.

-

[2+2] Cycloadditions: Cyclobutadiene can also react as a 2π component in [2+2] cycloadditions with alkenes and alkynes, leading to the formation of bicyclo[2.2.0]hexane and bicyclo[2.2.0]hexadiene skeletons, respectively. These reactions are particularly useful for synthesizing highly strained polycyclic systems.

-

Reactions with Alkynes: The cycloaddition of cyclobutadiene with alkynes can produce Dewar benzene derivatives, which are valuable intermediates in the synthesis of various aromatic compounds.

The general workflow for employing the (CpFe(C₄H₄)) complex in these reactions is outlined below.

Caption: General workflow for cycloaddition reactions using (CpFe(C₄H₄)).

Quantitative Data Summary

The following table summarizes representative quantitative data from cycloaddition reactions involving in situ generated cyclobutadiene from its iron complex. The yields and product distributions are highly dependent on the nature of the trapping agent and the reaction conditions.

| Trapping Agent (Dienophile/Alkene) | Reaction Type | Oxidant | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Ceric Ammonium Nitrate | 0 | Dimethyl 1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarboxylate (from subsequent reaction with benzyne) | 65 | |

| Maleic anhydride | [4+2] Cycloaddition | Ceric Ammonium Nitrate | Not specified | 3-Cyclobutene-1,2-dicarboxylic anhydride | 40-50 | |

| Benzonitrile | [2+2] Cycloaddition | Not specified | Not specified | Azetine derivative | Not specified | |

| Diethyl azodicarboxylate | [4+2] Cycloaddition | Ceric Ammonium Nitrate | -78 | 1,2-Diazabicyclo[2.2.0]hex-5-ene derivative | 91 | |

| Phenyl vinyl sulfoxide | [4+2] Cycloaddition | Ceric Ammonium Nitrate | -78 | Bicyclo[2.2.0]hex-5-ene derivative | 85 (endo:exo = 1:1.7) |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron in cycloaddition reactions.

Protocol 1: General Procedure for the Ceric Ammonium Nitrate (CAN) Mediated Cycloaddition of Cyclobutadiene

This protocol describes a general method for the oxidative liberation of cyclobutadiene from its iron complex and subsequent trapping with a dienophile.

Materials:

-

(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron

-

Dienophile (e.g., diethyl azodicarboxylate)

-

Ceric Ammonium Nitrate (CAN)

-

Acetone (anhydrous)

-

Pentane or Diethyl Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron complex and a 2-3 fold excess of the chosen dienophile in anhydrous acetone.

-

Cool the reaction mixture to the desired temperature (typically between 0 °C and -78 °C) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).

-

In a separate flask, prepare a solution of ceric ammonium nitrate (2.5-3 equivalents) in acetone.

-

Add the CAN solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. The color of the solution will typically change, indicating the progress of the reaction.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

-

Quench the reaction by adding saturated sodium bisulfite solution to consume any excess oxidant.

-

Allow the mixture to warm to room temperature and add saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with pentane or diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired cycloaddition product.

Caption: Mechanism of cyclobutadiene generation and trapping.

Protocol 2: Synthesis of a 1,2-Diazabicyclo[2.2.0]hex-5-ene Derivative

This protocol is a specific application of the general procedure, using diethyl azodicarboxylate as the dienophile.

Materials:

-

(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron (100 mg, 0.53 mmol)

-

Diethyl azodicarboxylate (DEAD) (276 mg, 1.58 mmol)

-

Ceric Ammonium Nitrate (CAN) (865 mg, 1.58 mmol)

-

Acetone (10 mL)

-

Pentane

Procedure:

-

Dissolve the (CpFe(C₄H₄)) complex and diethyl azodicarboxylate in 10 mL of acetone in a round-bottom flask.

-

Cool the solution to -78 °C using a dry ice-acetone bath.

-

Prepare a solution of CAN in acetone and add it dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at -78 °C for an additional hour.

-

Quench the reaction with saturated sodium bisulfite solution.

-

Follow the work-up and extraction procedure as described in Protocol 1, using pentane as the extraction solvent.

-

After purification, the desired diethyl 1,2-diazabicyclo[2.2.0]hex-5-ene-2,3-dicarboxylate is obtained.

-

Yield: 91%

-

Safety and Handling Considerations

-

Organometallic iron complexes should be handled in a well-ventilated fume hood.

-

Ceric ammonium nitrate is a strong oxidizing agent and should be handled with care.

-

Anhydrous solvents are required for optimal reaction efficiency.

-

Low temperatures are often necessary to control the reactivity of the liberated cyclobutadiene and to improve selectivity.

-

Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

These protocols and notes provide a foundational understanding for researchers and professionals in drug development to utilize (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron as a synthetic tool for creating novel and complex molecular structures. The ability to generate a highly reactive intermediate in a controlled manner opens up a wide array of possibilities for synthetic innovation.

Application Note: Chromatographic Purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a general protocol for the purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron, a cyclopentadienyliron complex. Due to the limited availability of a specific, published purification protocol for this compound, the following methodology is based on established chromatographic techniques for analogous organoiron complexes, such as ferrocene derivatives and other cyclopentadienyliron compounds. The primary method described is column chromatography, a widely used technique for the separation of organometallic compounds from reaction mixtures.

Introduction

Organoiron compounds containing cyclopentadienyl (Cp) and cyclobutadiene (Cb) ligands are of significant interest in organometallic chemistry and catalysis. The synthesis of such compounds often results in a mixture of the desired product, unreacted starting materials, and various byproducts. Effective purification is crucial to obtain the compound of interest in high purity for subsequent characterization and application. Column chromatography is a versatile and effective method for the purification of these air-sensitive and often colored compounds. This protocol provides a detailed, step-by-step guide for the chromatographic purification of (η4-1,3-Cyclobutadiene)(η5-2,4-cyclopentadien-1-yl)iron.

Experimental Protocol: Column Chromatography